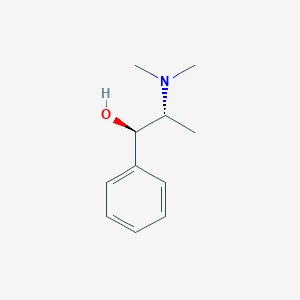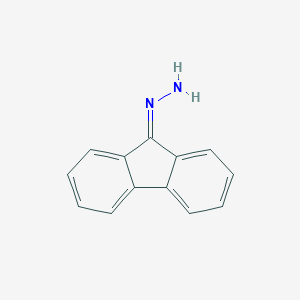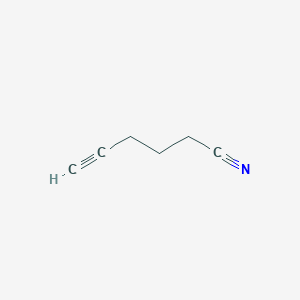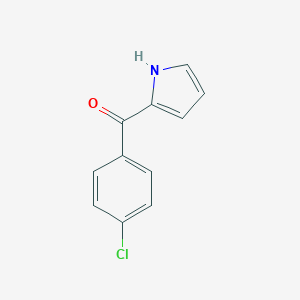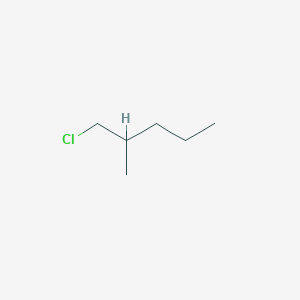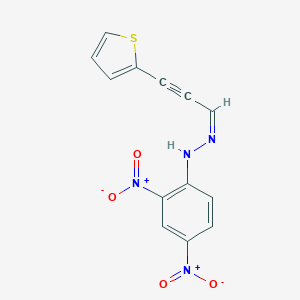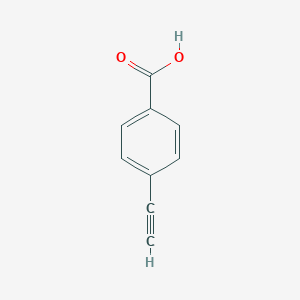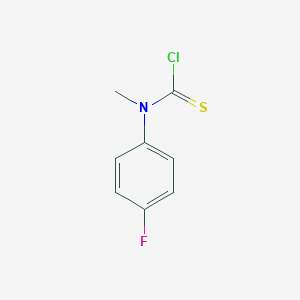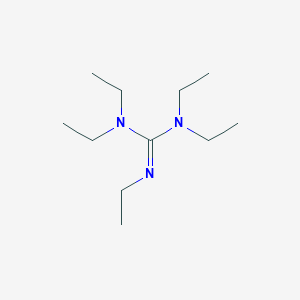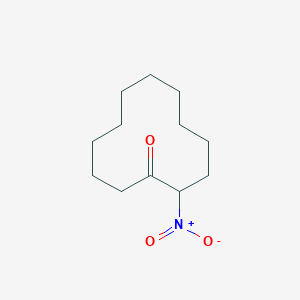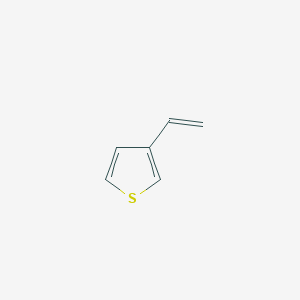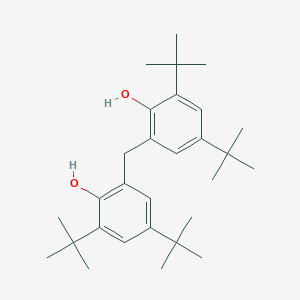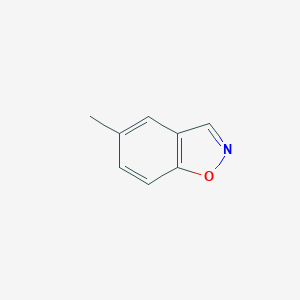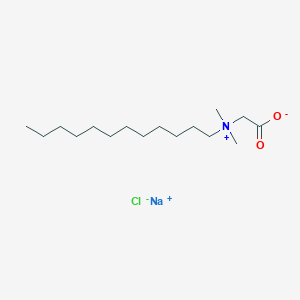
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt, also known as DDA-CMC-Na, is a cationic surfactant that has been widely used in various scientific research applications. This compound is synthesized by the reaction of dodecylamine with sodium chloroacetate in the presence of sodium hydroxide. DDA-CMC-Na has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research.
Wirkmechanismus
The mechanism of action of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is based on its cationic nature and its ability to interact with negatively charged cell membranes. The surfactant interacts with the cell membrane, disrupting its structure and allowing for the delivery of genes or drugs into the cell. The antimicrobial activity of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is based on its ability to disrupt the cell membrane of microorganisms, leading to their death.
Biochemische Und Physiologische Effekte
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it can cause irritation to the skin and eyes if it comes into contact with them. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been shown to have a low hemolytic activity, indicating that it does not cause damage to red blood cells.
Vorteile Und Einschränkungen Für Laborexperimente
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize and has low toxicity, making it safe for use in laboratory settings. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt also has a high gene and drug delivery efficiency, making it an ideal candidate for use in gene and drug delivery experiments. However, one limitation of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is that it can only be used in vitro experiments and cannot be used in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. One area of research is the development of new antimicrobial agents based on the structure of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. Another area of research is the development of new gene and drug delivery systems using (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt. Additionally, research could be conducted to explore the potential use of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt in other scientific research applications, such as tissue engineering and regenerative medicine.
In conclusion, (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is a cationic surfactant that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions for research. The compound has shown promise in various scientific research applications, including gene delivery, drug delivery, and antimicrobial activity. Further research is needed to explore the full potential of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt in scientific research.
Synthesemethoden
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is synthesized by the reaction of dodecylamine with sodium chloroacetate in the presence of sodium hydroxide. The reaction results in the formation of a cationic surfactant with a carboxymethyl group and a long hydrophobic tail. The synthesis of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has been used in various scientific research applications, including gene delivery, drug delivery, and antimicrobial activity. The cationic nature of (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt allows it to interact with negatively charged cell membranes, making it an ideal candidate for gene and drug delivery. (Carboxymethyl)dodecyldimethylammonium chloride, sodium salt has also been shown to have antimicrobial activity against a variety of microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
CAS-Nummer |
11140-78-6 |
|---|---|
Produktname |
(Carboxymethyl)dodecyldimethylammonium chloride, sodium salt |
Molekularformel |
C16H33ClNNaO2 |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
sodium;2-[dodecyl(dimethyl)azaniumyl]acetate;chloride |
InChI |
InChI=1S/C16H33NO2.ClH.Na/c1-4-5-6-7-8-9-10-11-12-13-14-17(2,3)15-16(18)19;;/h4-15H2,1-3H3;1H;/q;;+1/p-1 |
InChI-Schlüssel |
DNZYZBVDWVPWLM-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-] |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(=O)[O-].[Na+].[Cl-] |
Andere CAS-Nummern |
11140-78-6 |
Synonyme |
laurylbetain lauryldimethyl betaine lauryldimethylbetaine sodium dodecyldimethylbetaine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



